molecular formula C12H20N2 B15289898 N1-Benzyl-N2-isopropylethane-1,2-diamine CAS No. 57857-10-0

N1-Benzyl-N2-isopropylethane-1,2-diamine

Cat. No.: B15289898
CAS No.: 57857-10-0
M. Wt: 192.30 g/mol
InChI Key: FMTNNXQJKMDALV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Benzyl-N2-isopropylethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with benzyl chloride and isopropyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

N1-Benzyl-N2-isopropylethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction may produce secondary amines .

Scientific Research Applications

N1-Benzyl-N2-isopropylethane-1,2-diamine has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of N1-Benzyl-N2-isopropylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The benzyl and isopropyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating enzyme activity, receptor binding, or cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-Benzyl-N2-isopropylethane-1,2-diamine is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds .

Properties

CAS No.

57857-10-0

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

N-benzyl-N'-propan-2-ylethane-1,2-diamine

InChI

InChI=1S/C12H20N2/c1-11(2)14-9-8-13-10-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10H2,1-2H3

InChI Key

FMTNNXQJKMDALV-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCNCC1=CC=CC=C1

Origin of Product

United States

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